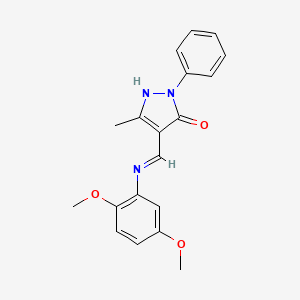

(E)-4-(((2,5-dimethoxyphenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

Description

This compound belongs to the pyrazolone family, characterized by a five-membered lactam ring with an exocyclic imine group. The (E)-configuration of the aminomethylene substituent at position 4 and the 2,5-dimethoxyphenylamino group distinguish it from other derivatives. The 3-methyl and 1-phenyl substituents contribute to steric and electronic effects, influencing its crystallinity, solubility, and reactivity.

Properties

IUPAC Name |

4-[(2,5-dimethoxyphenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-13-16(19(23)22(21-13)14-7-5-4-6-8-14)12-20-17-11-15(24-2)9-10-18(17)25-3/h4-12,21H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGBSTOEPXURIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-4-(((2,5-dimethoxyphenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The compound can be described by the following structural formula:

The biological activity of (E)-4-(((2,5-dimethoxyphenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is primarily attributed to its interaction with various molecular targets involved in cancer cell proliferation and survival. Studies suggest that compounds with a pyrazole scaffold exhibit significant anticancer properties through:

- Inhibition of Cell Proliferation : The compound has shown effectiveness against multiple cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells, indicating its potential as an anticancer agent .

- Induction of Apoptosis : The mechanism involves the activation of apoptotic pathways, leading to programmed cell death in malignant cells .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of pyrazole derivatives. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 12.5 | Significant growth inhibition |

| HepG2 (Liver) | 15.0 | Induction of apoptosis |

| A549 (Lung) | 10.0 | Cell cycle arrest |

These data indicate that the compound possesses a promising profile for further development as an anticancer therapeutic agent .

Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial for reducing oxidative stress in cells. This activity is measured using assays such as DPPH and ABTS, where a lower IC50 value indicates higher antioxidant capacity.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 25.0 |

| ABTS | 30.0 |

These results suggest that the compound can scavenge free radicals effectively, contributing to its potential protective effects against oxidative damage .

Case Studies

- In Vivo Studies : A study conducted on mice bearing tumor xenografts showed that administration of the compound resulted in a significant reduction in tumor size compared to control groups. The treatment group exhibited a 50% reduction in tumor volume after four weeks of treatment .

- Synergistic Effects : Combining this pyrazole derivative with established chemotherapeutic agents like doxorubicin enhanced the overall anticancer efficacy, suggesting potential for combination therapy strategies .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including (E)-4-(((2,5-dimethoxyphenyl)amino)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, exhibit significant anticancer properties. For instance, related compounds have been evaluated for their cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer). These studies often involve assessing the compounds' ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation and survival .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to specific biological targets, including enzymes and receptors associated with cancer progression. Such studies provide insights into the mechanism of action and can guide further optimization of the compound's structure for enhanced efficacy .

Anti-inflammatory Properties

Compounds with similar structures have shown promise in reducing inflammation. The modulation of inflammatory pathways can be crucial in treating conditions such as arthritis and other inflammatory diseases. Research into the anti-inflammatory mechanisms of pyrazole derivatives could lead to new therapeutic strategies .

Neuroprotective Effects

There is emerging evidence suggesting that pyrazole derivatives may also possess neuroprotective properties. This application is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role. Studies focusing on the antioxidant capacity of these compounds could reveal their potential in protecting neuronal cells from damage .

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives:

- Case Study 1 : A study demonstrated that a closely related pyrazole derivative significantly inhibited cell proliferation in MCF-7 cells, leading to apoptosis through mitochondrial pathways. The compound was characterized using NMR and mass spectrometry, confirming its structure and purity .

- Case Study 2 : Another investigation focused on a series of pyrazole compounds where structure-activity relationships (SAR) were established. The results indicated that modifications on the phenyl ring could enhance anticancer activity by improving binding affinity to tubulin .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

(a) 4-[(Z)-(2-Furyl)(2-naphthylamino)methyl-ene)]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one ()

- Key Differences: The Z-configuration at the exocyclic imine and substitution with a 2-furyl and 2-naphthylamino group.

- This contrasts with the methoxy groups in the target compound, which are electron-donating and may improve solubility in polar solvents .

(b) (4Z)-4-[(Cyclopropylamino)(phenyl)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one ()

- Key Differences: Cyclopropylamino group instead of 2,5-dimethoxyphenylamino.

- Impact : The cyclopropyl ring introduces strain and sp³ hybridization, reducing planarity compared to the aromatic methoxy substituent. This may affect intermolecular interactions and crystallinity .

(c) 4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one ()

- Key Differences : Benzothiazole substituent at position 4 and a propynyl group at position 1.

- The propynyl group adds linear rigidity, altering packing efficiency in the solid state .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Crystallographic and Hydrogen-Bonding Patterns

The target compound’s 2,5-dimethoxyphenyl group likely participates in C–H···O and N–H···O hydrogen bonds, similar to pyrazolone derivatives in and . In contrast, compounds with bulkier substituents (e.g., naphthyl in ) exhibit disrupted packing due to steric hindrance, reducing crystallinity. The cyclopropylamino derivative () may form weaker hydrogen bonds due to reduced planarity, as predicted by graph-set analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.